1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the class of fused heterocyclic systems incorporating a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. The structure features a 4-methylphenylmethyl group at position 1 and a phenyl substituent at position 3. The bicyclic system combines a pyrrole ring fused with a triazole-dione moiety, creating a rigid, planar scaffold conducive to interactions with biological targets. Such structural complexity is often synthesized via click chemistry or multi-step cyclization reactions .
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-9-13(10-8-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRKUGYFUPUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with phenyl isocyanate can lead to the formation of an intermediate, which upon further cyclization and oxidation, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs, focusing on substituents, synthetic methods, and biological activity (where available).
Table 1: Comparative Analysis of Pyrrolo-Triazole-Dione Derivatives
Structural and Functional Insights
Compared to the pyrimido-oxazine-dione derivatives in , the pyrrolo-triazole system lacks an oxygen atom in the fused ring, which may reduce polarity but enhance metabolic stability.
Substituent Effects :
- Hydrophobic Groups : The 4-methylphenyl and phenyl substituents on the target compound suggest a preference for hydrophobic binding pockets, akin to the 3-fluoro-4-methylphenyl group in CAS 1171668-31-7 .
- Halogenation : Chloro and fluoro substituents (e.g., ) are common in drug design to improve binding affinity and pharmacokinetics, though they may increase toxicity risks.
- Solubility Enhancers : PEG-azide substituents () improve aqueous solubility, a critical factor for bioavailability, which the target compound may lack due to its aryl groups .
Biological Activity :
- While the target compound’s IC50 is unreported, analogs like Compound 3 (IC50 = 2.03 µM) demonstrate that pyrrolo-triazole derivatives can inhibit cancer cell proliferation via apoptosis and cell-cycle arrest .
- Ethynyl estradiol-derived triazoles () with moderate HepG2 activity (IC50 = 17.8 µM) highlight the importance of substituent positioning and core rigidity .
Synthetic Approaches :
- The fusion method in (200°C reaction with urea/thiourea) contrasts with milder click chemistry (), which avoids high temperatures and enables regioselective triazole formation .
- Custom synthesis () and in situ quenching () reflect diverse strategies for introducing functional groups, though scalability may vary .
Critical Analysis of Limitations and Opportunities
- Data Gaps : Direct biological data for the target compound is absent in the evidence, necessitating experimental validation of cytotoxicity, solubility, and target engagement.
- Structural Characterization : Tools like SHELXL () and ORTEP () are critical for confirming molecular geometry, particularly for stereochemically complex fused systems .
- Therapeutic Potential: The target’s structural similarity to cytotoxic analogs () supports further exploration in oncology, though substituent optimization (e.g., adding halogens or hydrophilic groups) may enhance efficacy and ADMET profiles .
Biological Activity
1-[(4-methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological applications. This article provides a comprehensive overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with substituents that may influence its biological properties. The presence of the 4-methylphenyl and phenyl groups contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds with similar triazole structures exhibit significant antimicrobial activity. For instance, studies on related pyrrolo[1,2-b][1,2,4]triazole derivatives have shown potent effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Triazole derivatives have been investigated for their ability to inhibit inflammatory mediators such as cytokines and chemokines. Specific studies have highlighted the importance of the triazole ring in mediating these effects.
Neuroprotective Activity
Recent investigations into neuroprotective agents have identified pyrrolo[3,4-d][1,2,3]triazoles as promising candidates for treating neurodegenerative diseases. These compounds may exert protective effects through the inhibition of necroptosis pathways and modulation of neuroinflammatory responses.
Case Study 1: In Vitro Antimicrobial Screening
A series of related compounds were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL. The presence of an aromatic ring was found to enhance activity significantly.
Case Study 2: Neuroprotective Effects in Cell Models
In cellular assays involving human neuronal cells exposed to neurotoxic agents, derivatives of the pyrrolo[3,4-d][1,2,3]triazole core demonstrated significant protective effects. For example:
- Compound A : Reduced cell death by 86% at 10 µM.
- Compound B : Showed a dose-dependent reduction in inflammatory markers.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit receptor-interacting protein kinase (RIPK) pathways involved in necroptosis.
- Interference with Cellular Signaling : Modulation of signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
